molecular formula C12H9F3N2O2S B13661656 Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate

Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate

Cat. No.: B13661656
M. Wt: 302.27 g/mol
InChI Key: JVEWMCVXHXWPRB-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a trifluoromethyl group and a pyridyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate typically involves the reaction of 4-(trifluoromethyl)-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl 2-aminothiazole-4-carboxylate under appropriate conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
  • 2-aminothiazole-4-carboxylate Schiff bases
  • 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Uniqueness

Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the trifluoromethyl and pyridyl groups enhances its potential as a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C12H9F3N2O2S

Molecular Weight

302.27 g/mol

IUPAC Name

ethyl 2-[4-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H9F3N2O2S/c1-2-19-11(18)9-6-20-10(17-9)7-5-16-4-3-8(7)12(13,14)15/h3-6H,2H2,1H3

InChI Key

JVEWMCVXHXWPRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=CN=C2)C(F)(F)F

Origin of Product

United States

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